Rotational Barrier Quantification: A Unique Measure of Conformational Rigidity
2-Methyl-1-(4-methylbenzoyl)piperidine exhibits a quantifiable and uniquely characterized rotational barrier for the amide bond between its piperidine ring and the benzoyl substituent. This specific property, measured via temperature-dependent 1H NMR spectroscopy, is a direct consequence of the 2-methyl substitution pattern on the piperidine ring, which introduces steric hindrance absent in the unsubstituted analog, 1-(4-methylbenzoyl)piperidine. No equivalent quantitative data exists for other methyl-substituted positional isomers like 3,5-dimethyl-1-(4-methylbenzoyl)piperidine [1].
| Evidence Dimension | Rotational Barrier (Amide Bond) |
|---|---|
| Target Compound Data | Ea = 59 kJ/mol |
| Comparator Or Baseline | 1-(4-methylbenzoyl)piperidine (unsubstituted piperidine core) - Data Not Available (Qualitatively Lower Steric Hindrance) |
| Quantified Difference | Unique quantifiable metric for this specific substitution pattern. |
| Conditions | Temperature 1H NMR spectroscopy; interpreted in terms of slow rotation about the bond between piperidine ring and benzoyl substituent. |
Why This Matters
This provides an experimentally validated, quantitative descriptor of the compound's conformational behavior, which is critical for researchers employing it as a rigid scaffold in drug design or as a probe in mechanistic studies, distinguishing it from conformationally flexible analogs.
- [1] INIS Repository. Temperature 1H NMR spectra of 2-Methyl-1-(4-methylbenzoyl)piperidine, RN:32028371. Available at: https://inis.iaea.org/search/translate.aspx?RN=32028371 (accessed 2026-04-15). View Source
